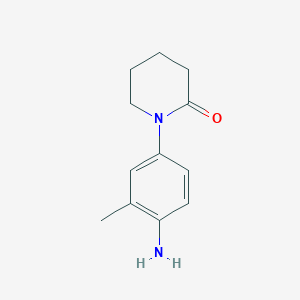
1-(4-Amino-3-methylphenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-methylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with an amino group and a methyl group on the phenyl ring
準備方法
The synthesis of 1-(4-Amino-3-methylphenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-methylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial production methods often involve more scalable and cost-effective processes. For instance, the use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through recrystallization or chromatography techniques.
化学反応の分析
1-(4-Amino-3-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of secondary amines or alcohols.
Substitution: The amino group on the phenyl ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides. This leads to the formation of substituted derivatives with varying functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Amino-3-methylphenyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Amino-3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic function and affecting cellular processes.
Molecular targets and pathways involved in its mechanism of action include neurotransmitter receptors, ion channels, and metabolic enzymes. The specific interactions depend on the compound’s structure and the biological context in which it is studied.
類似化合物との比較
1-(4-Amino-3-methylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Amino-2-methylphenyl)piperidin-2-one: This compound has a similar structure but with a different position of the methyl group on the phenyl ring. The positional isomerism can lead to variations in chemical reactivity and biological activity.
3-Amino-1-(4-methylphenyl)piperidin-2-one: Another related compound with the amino group positioned differently on the piperidine ring. This structural variation can influence the compound’s pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-(4-amino-3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 |
InChIキー |
USSLVIMVVHYJPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2CCCCC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



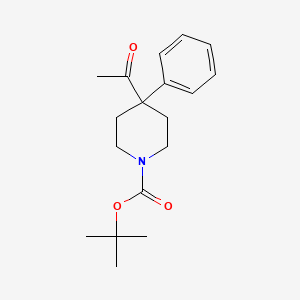
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

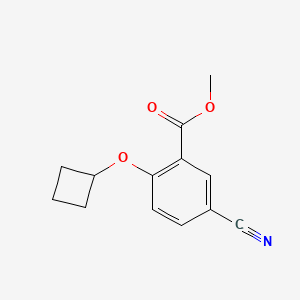

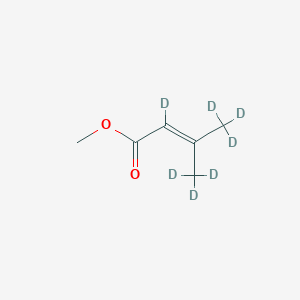
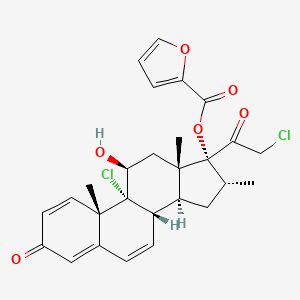

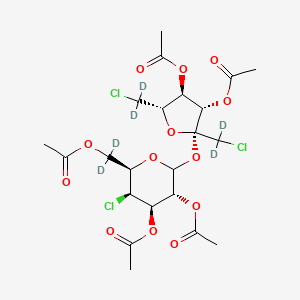
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
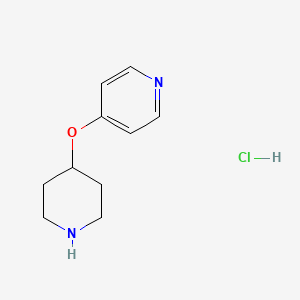
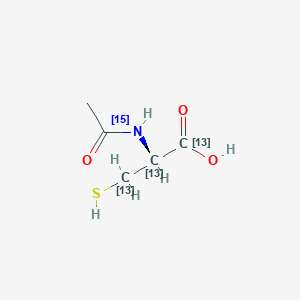
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
